molecular formula C8H8N4O2S B13540928 2-(1h-1,2,4-Triazol-1-yl)benzenesulfonamide CAS No. 1099632-72-0

2-(1h-1,2,4-Triazol-1-yl)benzenesulfonamide

Cat. No.: B13540928
CAS No.: 1099632-72-0
M. Wt: 224.24 g/mol
InChI Key: PJWBFWSNXJPCSS-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-Triazol-1-yl)benzenesulfonamide: 1,2,4-triazole benzenesulfonamide , is a heterocyclic compound with interesting pharmacophore features. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of 2-(1H-1,2,4-triazol-1-yl)benzenesulfonamide involves the reaction of a sulfonamide group with a 1,2,4-triazole ring. Specific synthetic routes may vary, but a common approach is to react benzenesulfonyl chloride with 1H-1,2,4-triazole-1-amine under appropriate conditions.

Industrial Production:: While industrial-scale production methods may differ, laboratory synthesis typically involves straightforward reactions. Researchers have successfully synthesized this compound using established protocols.

Chemical Reactions Analysis

Reactivity:: 2-(1H-1,2,4-Triazol-1-yl)benzenesulfonamide can participate in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions at the sulfonamide group.

    Oxidation/Reduction Reactions: Depending on the substituents, it may be oxidized or reduced.

    Acid-Base Reactions: The sulfonamide group can act as an acid or base.

Common Reagents and Conditions::

    Sulfonamide Formation: Benzenesulfonyl chloride reacts with 1H-1,2,4-triazole-1-amine in the presence of a base (such as pyridine) to form the target compound.

    Oxidation/Reduction: Standard reagents like hydrogen peroxide (for oxidation) or reducing agents (such as sodium borohydride) can be employed.

Major Products:: The major product is this compound itself.

Scientific Research Applications

This compound finds applications in various fields:

Mechanism of Action

The exact mechanism by which 2-(1H-1,2,4-triazol-1-yl)benzenesulfonamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

While there are related compounds, the uniqueness of 2-(1H-1,2,4-triazol-1-yl)benzenesulfonamide lies in its specific combination of the triazole and sulfonamide moieties.

Similar Compounds::

Properties

CAS No.

1099632-72-0

Molecular Formula

C8H8N4O2S

Molecular Weight

224.24 g/mol

IUPAC Name

2-(1,2,4-triazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C8H8N4O2S/c9-15(13,14)8-4-2-1-3-7(8)12-6-10-5-11-12/h1-6H,(H2,9,13,14)

InChI Key

PJWBFWSNXJPCSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=NC=N2)S(=O)(=O)N

Origin of Product

United States

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